molecular formula C18H21N3O2 B1231144 3-(((4-(2-Methoxyphenyl)-1-piperazinyl)imino)methyl)phenol

3-(((4-(2-Methoxyphenyl)-1-piperazinyl)imino)methyl)phenol

Cat. No. B1231144
M. Wt: 311.4 g/mol
InChI Key: TUMWRGAABYOSEC-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(2-methoxyphenyl)-1-piperazinyl]iminomethyl]phenol is a member of piperazines.

Scientific Research Applications

Corrosion Inhibition

A study by Hasanov, Sadıkoğlu, and Bilgiç (2007) explored the use of Schiff bases, including 2-{[(4-methoxyphenyl)imino]methyl}phenol, as steel-corrosion inhibitors. The compounds were found to be efficient, particularly at high concentrations, in preventing corrosion in acidic environments. Their adsorption on steel surfaces follows Langmuir's isotherm, and a correlation was noted between corrosion inhibition efficiency and quantum chemical parameters (Hasanov, Sadıkoğlu, & Bilgiç, 2007).

Fluorescence Spectroscopy

Ghosh, Rathi, and Arora (2016) investigated the interaction of compounds like 2-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenol with Bovine Serum Albumin (BSA) using fluorescence spectral studies. They determined binding constants and explored quenching modes, providing insights into protein-compound interactions (Ghosh, Rathi, & Arora, 2016).

Anticancer Activity

Research by Sukria et al. (2020) focused on the anticancer activity of a Schiff base compound synthesized from vanillin and p-anisidin. They examined its stability and tested its efficacy in inhibiting T47D breast cancer cells, noting weak activity in this context (Sukria et al., 2020).

Computational and Molecular Modeling

Tatlidil et al. (2022) synthesized novel compound imines, including (E)-2-(((4-methoxybenzyl)imino)methyl)-4-methylphenol, to assess their therapeutic potential. The study combined single-crystal X-ray diffraction, DFT calculations, and molecular modeling to understand their structure and properties. These imines were evaluated as drug-like candidates through in silico ADMET studies (Tatlidil et al., 2022).

Antibacterial and Antioxidant Activities

Oloyede-Akinsulere et al. (2018) synthesized various substituted tridentate salicylaldimines, including (E)-2-(((2-hydroxyphenyl)imino)methyl)-4-methoxyphenol, and evaluated their antibacterial and antioxidant activities. They found that the methoxy-substituted compound exhibited the highest activities, suggesting the role of electron-donating groups in enhancing these properties (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

Ligand Design and Metal Coordination

Pikoli, Hosten, and Abrahams (2020) explored the design of ligands, including 2-methoxy-6-[(E)-(phenylimino)methyl]phenol, for their impact on the structural and photophysical properties of Nd(III) complexes. This work highlights the influence of ligand substituents on coordination chemistry and the potential for biological applications (Pikoli, Hosten, & Abrahams, 2020).

properties

Product Name

3-(((4-(2-Methoxyphenyl)-1-piperazinyl)imino)methyl)phenol

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

3-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C18H21N3O2/c1-23-18-8-3-2-7-17(18)20-9-11-21(12-10-20)19-14-15-5-4-6-16(22)13-15/h2-8,13-14,22H,9-12H2,1H3/b19-14+

InChI Key

TUMWRGAABYOSEC-XMHGGMMESA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=CC=C3)O

SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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